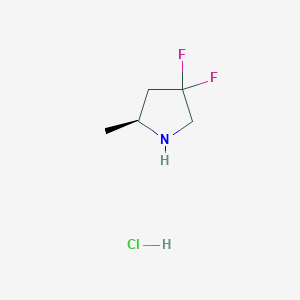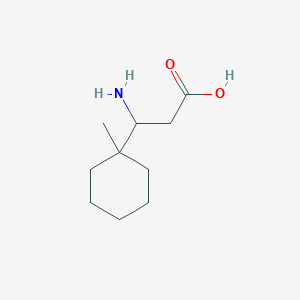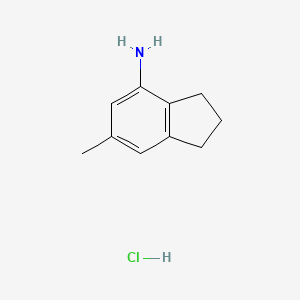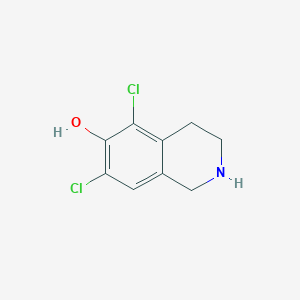
5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol: is a chemical compound with the molecular formula C9H9Cl2NO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions and a hydroxyl group at the 6th position on the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline followed by hydroxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylating agents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes chlorination, cyclization, and hydroxylation steps under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring isoquinolines.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs targeting neurological disorders and cancer. Its unique structure allows it to interact with specific biological targets, making it a valuable lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions. The pathways involved include signal transduction and metabolic pathways that are crucial for cellular functions.
Comparaison Avec Des Composés Similaires
- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
- 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline
- 5-Chloro-1,2,3,4-tetrahydroisoquinoline
Comparison: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. Compared to 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline, the hydroxyl group in this compound enhances its reactivity and potential for hydrogen bonding, making it more versatile in chemical synthesis and biological interactions. The presence of two chlorine atoms also increases its lipophilicity and potential for membrane permeability, which can be advantageous in drug design.
Propriétés
Numéro CAS |
876108-97-3 |
|---|---|
Formule moléculaire |
C9H9Cl2NO |
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C9H9Cl2NO/c10-7-3-5-4-12-2-1-6(5)8(11)9(7)13/h3,12-13H,1-2,4H2 |
Clé InChI |
SBDDVAHCMMAZHB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=CC(=C(C(=C21)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


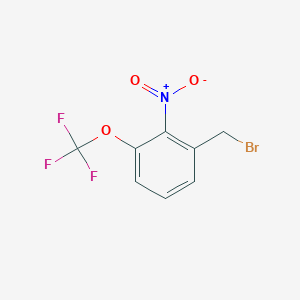
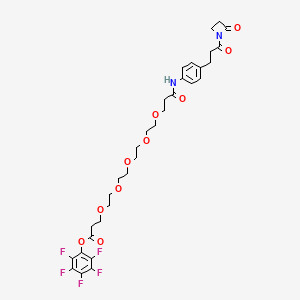



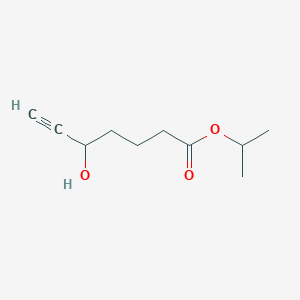
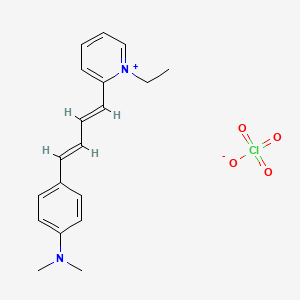
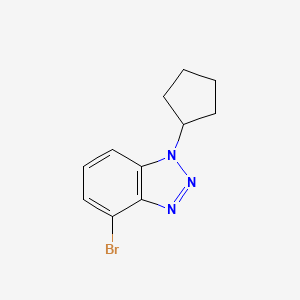
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)


